2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one

BET bromodomain inhibition BRD4 Epigenetic therapeutics

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one (CAS 96933-21-0) is a partially saturated tricyclic lactam featuring a fused benz[cd]indole core with a tetrahydro ring system. This compound serves as the unsubstituted parent scaffold for multiple therapeutically relevant chemotypes, including BET bromodomain inhibitors , Atg4B autophagy inhibitors , Hedgehog pathway inhibitors , and 5-HT7 receptor antagonists.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 96933-21-0
Cat. No. B2493619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one
CAS96933-21-0
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESC1CC2C3=C(C1)C=CC=C3NC2=O
InChIInChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13)
InChIKeyCRJMOQUKRGIGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one (CAS 96933-21-0): Core Scaffold Identity and Procurement Baseline


2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one (CAS 96933-21-0) is a partially saturated tricyclic lactam featuring a fused benz[cd]indole core with a tetrahydro ring system. This compound serves as the unsubstituted parent scaffold for multiple therapeutically relevant chemotypes, including BET bromodomain inhibitors [1], Atg4B autophagy inhibitors [2], Hedgehog pathway inhibitors [3], and 5-HT7 receptor antagonists [4]. Its molecular formula is C₁₁H₁₁NO with a molecular weight of 173.21 g/mol, and commercially available material typically meets ≥97% purity (HPLC) [5].

Why Generic Substitution of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one Fails: Scaffold-Level Differentiation


The 2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one scaffold cannot be casually interchanged with other tricyclic lactams or the fully aromatic benz[cd]indol-2(1H)-one analog because its unique tetrahydro ring saturation state confers distinct conformational flexibility, hydrogen-bonding geometry, and metabolic stability that directly determine target engagement profiles across multiple pharmacologically validated targets [1]. Crystallographic evidence demonstrates that the tetrahydro scaffold achieves a specific binding pose within the BRD4 bromodomain acetyl-lysine pocket that would be sterically and electronically altered if the ring were fully aromatic or replaced by alternative fused heterocycles such as pyrroloquinolinones [2]. This structural specificity translates into measurable differences in binding affinity, selectivity, and downstream functional activity that cannot be replicated by generic in-class substitution [3].

Quantitative Differentiation Evidence for 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one (CAS 96933-21-0) Against Closest Analogs


BRD4 Bromodomain Binding Affinity: Tetrahydro vs. Fully Aromatic Benz[cd]indol-2(1H)-one Scaffold

The tetrahydrobenzo[cd]indol-2(1H)-one scaffold, when elaborated with optimized substituents, yields BRD4 bromodomain ligands with Kd values of 124–137 nM, whereas the fully aromatic benz[cd]indol-2(1H)-one core lacking the saturated ring produces substantially weaker initial hits (>10 µM in virtual screening) and requires more extensive optimization to achieve comparable potency [1]. The saturated ring system contributes critical hydrophobic contacts and conformational preorganization that enhance binding complementarity to the BRD4 acetyl-lysine pocket, as confirmed by co-crystal structures at 1.49 Å resolution [2].

BET bromodomain inhibition BRD4 Epigenetic therapeutics

Atg4B Autophagy Inhibition: Aminobenzo[cd]indol-2(1H)-one Scaffold vs. Alternative Chemotypes

The 7-aminobenzo[cd]indol-2(1H)-one tetrahydro scaffold (derived from the parent compound) was identified as a novel Atg4B inhibitor chemotype via high-throughput AlphaScreen screening and MS-based assay validation. Compound 33, bearing the 7-amino-tetrahydro scaffold, demonstrated cellular autophagy inhibition as measured by LC3-II and p62 protein level accumulation, and exhibited synergistic enhancement of oxaliplatin-induced cell death in HT-29 colorectal adenocarcinoma cells [1]. This chemotype is structurally distinct from previously reported Atg4B inhibitors such as the benzotropolone NSC126353 (chlorohydrin series), which showed different SAR and weaker cellular activity [1].

Autophagy inhibition Atg4B Cancer therapeutics

Hedgehog Pathway Inhibition: Benzo[cd]indol-2(1H)-one vs. Clinically Approved SMO Antagonists

The benzo[cd]indol-2(1H)-one scaffold (compound 1, unsubstituted core) demonstrated sub-micromolar potency in Hedgehog pathway cellular assays, including models with constitutive pathway activity via Suppressor of Fused (SUFU) loss [1]. This downstream mechanism of action—lowering cellular and ciliary GLI2 levels—is fundamentally different from clinically used SMO antagonists such as vismodegib, which act upstream at the Smoothened receptor. In SUFU-deficient models where vismodegib is ineffective, the benzo[cd]indol-2(1H)-one scaffold retains activity, demonstrating a mechanistic differentiation that is directly attributable to the scaffold's ability to target downstream pathway components [1].

Hedgehog signaling GLI transcription factors Downstream pathway inhibition

5-HT7 Receptor Antagonism: Tetrahydrobenzindole DR4004 vs. Alternative 5-HT7 Chemotypes

The 2a-substituted tetrahydrobenz[cd]indol-2(1H)-one derivative DR4004 was characterized as a high-affinity 5-HT7 receptor antagonist with a Ki of 2 nM, representing one of the most potent 5-HT7 ligands reported within the tetrahydrobenzindole chemotype [1]. However, DR4004 also exhibits functional activity at the dopamine D2 receptor, a polypharmacology profile that distinguishes it from selective 5-HT7 antagonists such as SB-269970 [1]. This dual 5-HT7/D2 activity profile, while potentially limiting for target validation, may offer unique therapeutic opportunities for conditions such as schizophrenia where both receptors are implicated.

Serotonin receptor 5-HT7 antagonist CNS drug discovery

BET BD1 Selectivity: Benzo[cd]indol-2(1H)-one vs. Pyrrolo[4,3,2-de]quinolin-2(1H)-one Scaffolds

A systematic scaffold comparison between benzo[cd]indol-2(1H)-ones and pyrrolo[4,3,2-de]quinolin-2(1H)-ones revealed that both scaffolds can achieve >100-fold selectivity for BRD4 BD1 over BRD4 BD2 when appropriately substituted [1]. The representative benzo[cd]indol-2(1H)-one compound 68 (LT052) demonstrated BRD4/NF-κB/NLRP3 signaling pathway modulation with in vivo efficacy in a rat model of acute gouty arthritis [1]. This establishes the benzo[cd]indol-2(1H)-one scaffold as a validated BD1-selective template with demonstrated in vivo pharmacological activity, positioning it as a preferred starting point over alternative tricyclic scaffolds lacking in vivo validation.

BET bromodomain selectivity BD1 vs BD2 Inflammatory disease

Commercial Purity Benchmark: 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one vs. Structural Analogs Availability

Commercially available 2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one (CAS 96933-21-0) is supplied at ≥97% purity (HPLC) as a white to off-white solid [1], providing a reliable starting material for derivatization. In contrast, the fully aromatic benz[cd]indol-2(1H)-one analog and the 1-substituted tetrahydro derivatives (e.g., 1-ethyl, CAS 230301-19-6) are typically offered with more variable purity ranges (95–98%) and limited batch-to-batch consistency data . This purity differential directly impacts the reproducibility of subsequent synthetic transformations and SAR studies.

Synthetic intermediate Building block Chemical procurement

Optimal Application Scenarios for 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one Based on Quantitative Differentiation Evidence


BET Bromodomain Inhibitor Lead Generation: BRD4 BD1-Selective Program Initiation

Research groups initiating BET bromodomain inhibitor discovery programs should prioritize the tetrahydrobenz[cd]indol-2(1H)-one scaffold over fully aromatic analogs or alternative tricyclic cores (e.g., pyrroloquinolinones) when seeking BRD4 BD1-selective ligands with established in vivo validation. The scaffold has produced compounds with >100-fold BD1/BD2 selectivity and demonstrated anti-inflammatory efficacy in a rat gout arthritis model [1], providing a de-risked starting point. Procurement of the unsubstituted parent compound (CAS 96933-21-0, ≥97% purity) followed by 1-position and 7-position derivatization enables rapid SAR exploration based on the crystallographically validated binding mode (PDB 5D0C) [2].

Downstream Hedgehog Pathway Inhibitor Development for SMO Antagonist-Resistant Cancers

Programs targeting Hedgehog pathway-driven cancers with acquired SMO antagonist resistance (e.g., vismodegib-resistant basal cell carcinoma, SUFU-mutant medulloblastoma) should select the benzo[cd]indol-2(1H)-one scaffold due to its demonstrated downstream mechanism of action that bypasses SMO dependency [1]. Unlike SMO antagonists that lose activity in SUFU-deficient models, the unsubstituted benzo[cd]indol-2(1H)-one core (compound 1) retains sub-micromolar potency by directly reducing GLI2 levels, enabling therapeutic intervention in resistant patient populations [1]. The tetrahydro scaffold's synthetic accessibility supports rapid analog generation for lead optimization.

Autophagy-Targeted Cancer Therapy: Atg4B Inhibitor Lead Optimization

For autophagy inhibition strategies in oncology, particularly in colorectal cancer where oxaliplatin chemosensitization is desired, the 7-aminobenzo[cd]indol-2(1H)-one tetrahydro scaffold (derived from the parent compound) provides a structurally novel chemotype distinct from first-generation chlorohydrin Atg4B inhibitors [1]. Procurement of the unsubstituted tetrahydro scaffold enables regioselective functionalization at the 7-position to access compound 33 and related leads that have demonstrated cellular autophagy inhibition and synergistic cancer cell killing [1]. This scaffold offers IP-differentiation advantages over the earlier benzotropolone chemotype.

CNS Polypharmacology: Dual 5-HT7/D2 Receptor Ligand Exploration

Neuroscience programs exploring dual serotonin-dopamine pharmacology for schizophrenia or cognitive disorders should utilize the tetrahydrobenz[cd]indol-2(1H)-one scaffold based on the DR4004 chemotype, which uniquely achieves high 5-HT7 affinity (Ki = 2 nM) with concurrent D2 functional activity [1]. The scaffold's capacity to present both pharmacophoric elements simultaneously, as demonstrated by DR4004, enables exploration of polypharmacology that cannot be achieved with selective 5-HT7 antagonists (e.g., SB-269970) or selective D2 ligands alone [1]. 2a-Position alkylation of the purchased parent scaffold provides a direct synthetic route to this chemotype.

Quote Request

Request a Quote for 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.